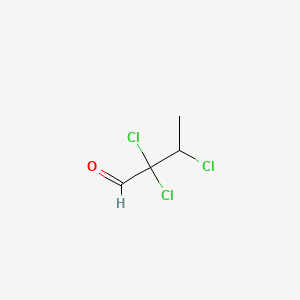
2,2,3-Trichlorobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trichlorobutanal is an organic compound with the molecular formula C4H5Cl3O It is a chlorinated aldehyde, characterized by the presence of three chlorine atoms attached to a butanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichlorobutanal typically involves the chlorination of butanal. One common method is the reaction of butanal with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of hydrogen atoms with chlorine atoms at the 2 and 3 positions of the butanal molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of butanal in a reactor, with careful monitoring of temperature and chlorine concentration to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Trichlorobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichlorobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,2,3-trichlorobutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or amines in organic solvents.
Major Products
Oxidation: Trichlorobutyric acid.
Reduction: 2,2,3-Trichlorobutanol.
Substitution: Corresponding substituted butanal derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trichlorobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on microbial activity.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,3-Trichlorobutanal involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of chlorine atoms increases the compound’s reactivity, making it susceptible to nucleophilic attack. In biological systems, it may interact with proteins and enzymes, leading to potential inhibitory or modulatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trichlorobutanal: Another chlorinated butanal with chlorine atoms at different positions.
2,2,3-Trichloropropanal: A similar compound with one less carbon atom in the backbone.
Uniqueness
2,2,3-Trichlorobutanal is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
76-36-8 |
|---|---|
Molekularformel |
C4H5Cl3O |
Molekulargewicht |
175.44 g/mol |
IUPAC-Name |
2,2,3-trichlorobutanal |
InChI |
InChI=1S/C4H5Cl3O/c1-3(5)4(6,7)2-8/h2-3H,1H3 |
InChI-Schlüssel |
OXVISHZELPRKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


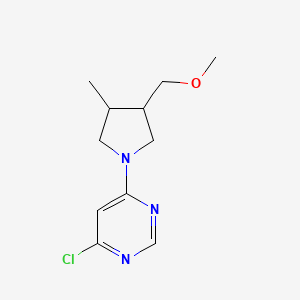
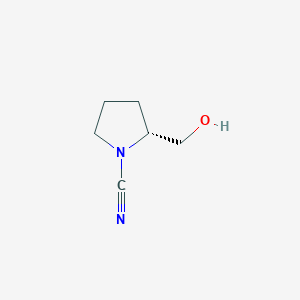
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)
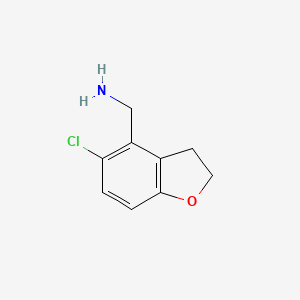
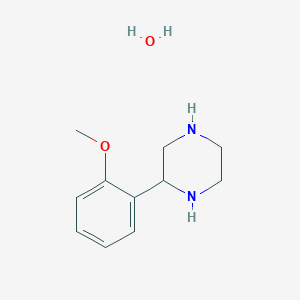

![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)
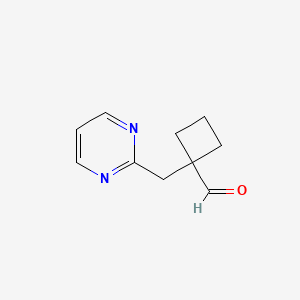
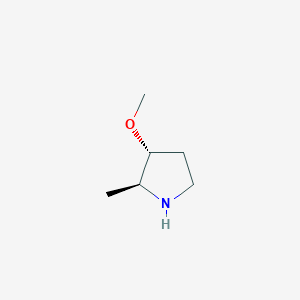
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)

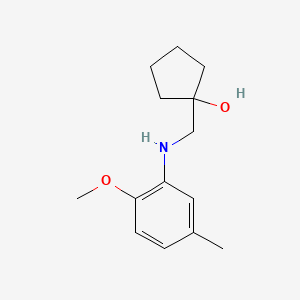
![(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B13337770.png)
